N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-4-morpholineacetamide maleate
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Overview
Description
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-4-morpholineacetamide maleate is a complex organic compound with a molecular formula of C31H37N3O9.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-4-morpholineacetamide maleate involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to maintain product quality .
Chemical Reactions Analysis
Types of Reactions
N-(1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolyl)-4-morpholineacetamide maleate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen
Properties
CAS No. |
91454-33-0 |
---|---|
Molecular Formula |
C30H35N3O10 |
Molecular Weight |
597.6 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;N-(2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-yl)-2-morpholin-4-ylacetamide |
InChI |
InChI=1S/C22H27N3O2.2C4H4O4/c1-24-14-19(17-6-3-2-4-7-17)18-8-5-9-21(20(18)15-24)23-22(26)16-25-10-12-27-13-11-25;2*5-3(6)1-2-4(7)8/h2-9,19H,10-16H2,1H3,(H,23,26);2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
AWIURHWGXXNDCZ-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CC2=C(C(C1)C3=CC=CC=C3)C=CC=C2NC(=O)CN4CCOCC4.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)NC(=O)CN3CCOCC3)C4=CC=CC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
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